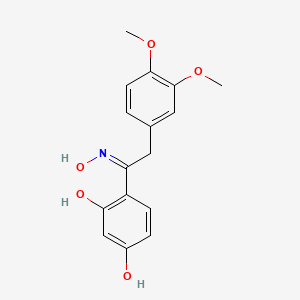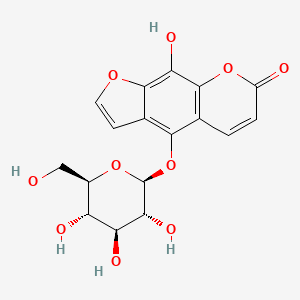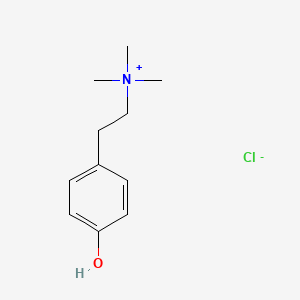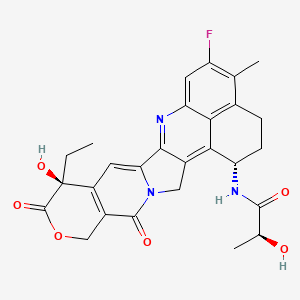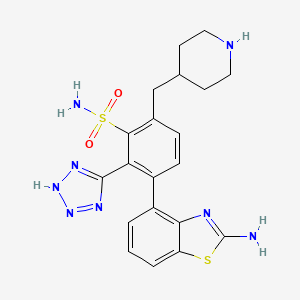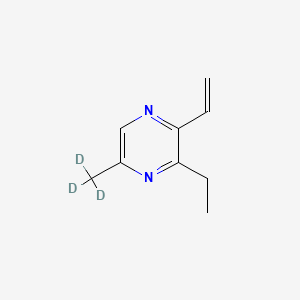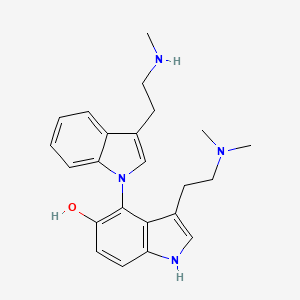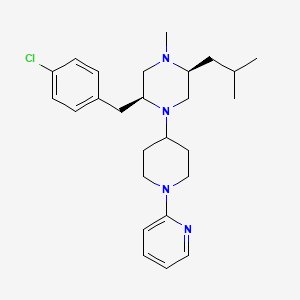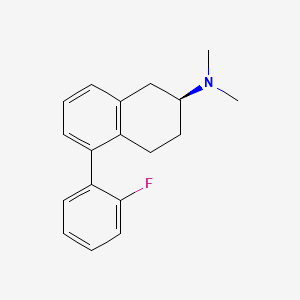![molecular formula C19H24ClN5O3S B12376434 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aromatic ring, a hydroxypropan-2-yl group, and a piperidin-3-ylacetamide moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide involves multiple steps, including the formation of the core triazatricyclo structure, chlorination, and subsequent functionalization with hydroxypropan-2-yl and piperidin-3-ylacetamide groups. The reaction conditions typically involve the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reagents including chlorinating agents and amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would likely include automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.
化学反応の分析
Types of Reactions
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
特性
分子式 |
C19H24ClN5O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
InChI |
InChI=1S/C19H24ClN5O3S/c1-19(2,28)18-22-24(10-16(26)21-11-5-4-6-23(3)9-11)17(27)13-7-14-12(25(13)18)8-15(20)29-14/h7-8,11,28H,4-6,9-10H2,1-3H3,(H,21,26)/t11-/m1/s1 |
InChIキー |
AXAOJXUYQVCGBD-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)N[C@@H]4CCCN(C4)C)O |
正規SMILES |
CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CCCN(C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


